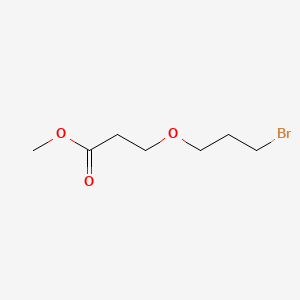

methyl 3-(3-bromopropoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(3-bromopropoxy)propanoate is an organic compound with the molecular formula C7H13BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the field of medicinal chemistry and material science for the development of various chemical entities.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-(3-bromopropoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually obtained through a series of purification steps, including extraction, distillation, and chromatography.

化学反応の分析

Types of Reactions

Methyl 3-(3-bromopropoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) is often used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted esters.

Reduction: The primary product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

科学的研究の応用

Methyl 3-(3-bromopropoxy)propanoate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

作用機序

The mechanism of action of methyl 3-(3-bromopropoxy)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester group can also undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids.

類似化合物との比較

Methyl 3-(3-bromopropoxy)propanoate can be compared with other similar compounds such as:

Methyl 3-bromopropionate: Similar in structure but lacks the additional propoxy group, making it less versatile in certain synthetic applications.

Ethyl 3-bromopropionate: Similar to methyl 3-bromopropionate but with an ethyl ester group, which can affect its reactivity and solubility.

Methyl 2-bromopropionate: Contains a bromine atom at the 2-position, leading to different reactivity patterns compared to this compound.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

Methyl 3-(3-bromopropoxy)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a bromopropoxy substituent. The synthesis typically involves the alkylation of an appropriate phenolic compound with 1,3-dibromopropane under basic conditions, yielding the desired product in good yields. For example, one synthetic route reported an 86% yield using methyl 3-(2-hydroxyphenyl)propanoate as the starting material .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. In particular, studies have highlighted the effectiveness of brominated esters against various bacterial strains. The presence of the bromine atom is hypothesized to enhance lipophilicity, facilitating better membrane penetration and thus increasing antimicrobial efficacy .

Antiparasitic Effects

This compound and its derivatives have also been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain derivatives with similar structures showed promising inhibition of dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in parasites. This inhibition leads to reduced parasite proliferation .

Case Studies

- Antimalarial Activity : In a comparative study, this compound derivatives exhibited varying degrees of potency against wild-type and mutant strains of P. falciparum. The IC50 values (concentration required to inhibit 50% of the enzyme activity) were significantly lower for certain derivatives compared to traditional antimalarial drugs, indicating potential as new therapeutic agents .

- Toxicological Assessment : Toxicity studies have shown that while some brominated compounds can exhibit potent biological activity, they may also pose risks. For instance, a study on related brominated esters highlighted the need for careful evaluation of their safety profiles before clinical application. The acute toxicity was assessed through various assays, indicating that while effective, these compounds require further investigation to fully understand their safety margins .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Varies | Effective against Gram-positive bacteria |

| Methyl 3-(2-hydroxyphenyl)propanoate | Antimalarial (P. falciparum DHFR Inhibitor) | 4.6 | High selectivity for parasite DHFR |

| Brominated Esters | General Antimicrobial | <100 | Enhanced membrane permeability |

特性

IUPAC Name |

methyl 3-(3-bromopropoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO3/c1-10-7(9)3-6-11-5-2-4-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXZYZMXIQDIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。